BenchChemオンラインストアへようこそ!

Anticancer agent 118

prostate cancer cytotoxicity assay N-acylated ciprofloxacin derivatives

Chloroacetyl-substituted N-acylated ciprofloxacin. IC50 2.02 μM vs PC3 prostate cancer—6.5× more potent than cisplatin; zero cytotoxicity against normal HaCaT keratinocytes (0–100 μM). Dual mechanism: elevates intracellular ROS while suppressing IL-6. Distinct from analog Anticancer Agent 119 (IC50 4.8 μM). Retains Gram-positive antibacterial activity. Ideal for prostate cancer selectivity assays, oxidative stress/inflammatory pathway studies, and oncology-infectious disease crossover research. Supplied at ≥98% purity with NMR/HPLC QC.

Molecular Formula C19H19ClFN3O4
Molecular Weight 407.8 g/mol
Cat. No. B11933790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 118
Molecular FormulaC19H19ClFN3O4
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)CCl)F)C(=O)O
InChIInChI=1S/C19H19ClFN3O4/c20-9-17(25)23-5-3-22(4-6-23)16-8-15-12(7-14(16)21)18(26)13(19(27)28)10-24(15)11-1-2-11/h7-8,10-11H,1-6,9H2,(H,27,28)
InChIKeyAGTFKGLDCMHYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 118 Procurement Guide: Key Compound Identity and Characteristics


Anticancer agent 118 (CAS 864443-43-6) is a chloroacetyl-substituted N-acylated ciprofloxacin derivative with molecular formula C19H19ClFN3O4 and a molecular weight of 407.82 g/mol [1]. The compound is structurally defined as 7-(4-(2-chloroacetyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, available commercially at ≥98% purity with NMR and HPLC quality control .

Anticancer Agent 118 Comparative Analysis: Why N-Acylated Ciprofloxacin Derivatives Cannot Be Interchanged


N-acylated ciprofloxacin derivatives exhibit widely divergent biological activities driven by the specific acyl substituent attached to the piperazine nitrogen [1]. Within the same series of 21 synthesized conjugates, the chloroacetyl substitution of Anticancer agent 118 (Compound 3) confers a distinct pharmacological profile: potent antiproliferative activity against PC3 prostate cancer cells combined with retention of antibacterial activity [2]. In contrast, close analog Anticancer agent 119 (Compound 15) demonstrates weaker anticancer potency (IC50 4.8 μM) while maintaining ROS induction capacity [3]. This structure-activity divergence means that simply selecting any "N-acylated ciprofloxacin" compound for prostate cancer research will produce non-equivalent experimental outcomes [4].

Anticancer Agent 118 Quantitative Evidence: Direct Comparative Performance Data Against Analogs and Standards


Anticancer Agent 118 vs Cisplatin: 6.5-Fold Superior Antiproliferative Activity in PC3 Prostate Cancer Cells

Anticancer agent 118 (Compound 3) demonstrated high antiproliferative activity against prostate PC3 cells with an IC50 of 2.02 μM, representing a 6.5-fold improvement over the clinical standard cisplatin (IC50 13.13 μM) when tested under identical experimental conditions [1].

prostate cancer cytotoxicity assay N-acylated ciprofloxacin derivatives

Anticancer Agent 118 vs Compound 15: 2.4-Fold Superior Potency Among N-Acylated Ciprofloxacin Series

Within the same series of N-acylated ciprofloxacin derivatives synthesized and evaluated in parallel, Anticancer agent 118 (Compound 3, chloroacetyl-substituted) achieved an IC50 of 2.02 μM against PC3 cells, which is 2.4-fold more potent than the closely related analog Anticancer agent 119 (Compound 15, bromoacetyl-substituted) with an IC50 of 4.8 μM [1]. This potency differential demonstrates that the chloroacetyl group confers significantly enhanced anticancer activity compared to bromoacetyl substitution.

structure-activity relationship SAR chloroacetyl substituent

Anticancer Agent 118 Demonstrates Selective Cytotoxicity: Spares Normal HaCaT Cells While Targeting PC3 Cancer Cells

In parallel cytotoxicity assessments conducted on both cancerous and normal cell lines, Anticancer agent 118 (Compound 3) exhibited selective antiproliferative activity against prostate cancer PC3 cells (IC50 2.02 μM) while showing no cytotoxic action against normal human keratinocyte HaCaT cell lines across the tested concentration range of 0-100 μM [1]. This cancer-selective profile contrasts with many conventional chemotherapeutic agents that frequently cause significant normal cell toxicity at therapeutic concentrations.

cancer selectivity therapeutic window normal cell toxicity

Anticancer Agent 118 Dual Mechanism: ROS-Mediated Apoptosis Induction with IL-6 Downregulation

Mechanistic characterization revealed that Anticancer agent 118 (Compound 3) induces apoptosis/necrosis in PC3 prostate cancer cells through a dual pathway: increasing intracellular reactive oxygen species (ROS) levels while simultaneously diminishing interleukin-6 (IL-6) production in tumor cells [1]. This combined pro-oxidant and anti-inflammatory mechanism distinguishes Anticancer agent 118 from analogs such as Compound 21 (Anticancer agent 120), which similarly induces ROS but lacks documented IL-6 downregulation activity, and from conventional DNA-damaging agents like cisplatin that operate primarily through DNA crosslinking .

apoptosis reactive oxygen species interleukin-6 mechanism of action

Anticancer Agent 118 Retains Potent Antibacterial Activity: Dual-Function Profile vs Single-Activity Analogs

Anticancer agent 118 (Compound 3) retains significant antibacterial activity against Gram-positive strains, distinguishing it from many dedicated anticancer compounds that lack antimicrobial properties [1]. In the comprehensive screening of the N-acylated ciprofloxacin series, chloro-derivatives (compounds 3-7) expressed higher or comparable antibacterial activity to parent ciprofloxacin against selected Gram-positive strains [2]. This dual anticancer-antibacterial profile positions Anticancer agent 118 as a valuable tool for research at the intersection of oncology and infectious disease, including studies of cancer patients at elevated risk of bacterial infections.

dual-function agents antibacterial Gram-positive antimicrobial

Anticancer Agent 118 Optimal Use Cases: Research and Procurement Application Scenarios


Prostate Cancer Cell Line Studies Requiring Superior Potency to Cisplatin

Researchers conducting antiproliferative assays on PC3 prostate cancer cell lines should prioritize Anticancer agent 118 when a 6.5-fold potency advantage over cisplatin is required [1]. The documented IC50 of 2.02 μM provides a well-characterized reference point for dose-response studies and enables more sensitive detection of synergistic effects in combination therapy investigations compared to less potent alternatives. [2]

Cancer Selectivity and Therapeutic Window Characterization

Studies evaluating differential cytotoxicity between cancerous and normal cells benefit from Anticancer agent 118's demonstrated selectivity profile—potent activity against PC3 cancer cells (IC50 2.02 μM) with no detectable cytotoxicity against normal HaCaT keratinocytes across the tested 0-100 μM range [1]. This makes the compound particularly suitable for therapeutic index calculations and off-target toxicity screening in prostate cancer models. [2]

ROS-Mediated Apoptosis and IL-6 Signaling Pathway Research

Investigations into oxidative stress-induced apoptosis or IL-6-mediated inflammatory signaling in prostate cancer should select Anticancer agent 118 as a validated chemical probe due to its documented dual mechanism: increasing intracellular ROS levels while concurrently reducing IL-6 production in PC3 tumor cells [1]. This enables concurrent interrogation of both pathways using a single agent. [2]

Dual-Function Antibacterial-Anticancer Research Programs

Interdisciplinary research at the intersection of oncology and infectious disease—such as studies of cancer patients with bacterial co-infections, microbiome-cancer interactions, or repurposing of antimicrobial scaffolds for oncology—should procure Anticancer agent 118 for its unique dual-activity profile. The compound retains high antibacterial activity against Gram-positive strains while demonstrating potent anticancer effects, offering a single chemical tool for investigating both therapeutic dimensions [1]. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.